Diaminochlorotriazine

Thermal analysis Material science Process chemistry

Researchers requiring thermally robust triazine intermediates for high-temperature synthesis face decomposition issues with methyl/phenyl analogs. Diaminochlorotriazine (CAS 3397-62-4), with mp >320°C, ensures reliable performance where conventional triazines fail. • Critical intermediate for melarsomine dihydrochloride API synthesis via nucleophilic aromatic substitution. • Forms Pd/Ru NHC complexes achieving near-quantitative Suzuki & transfer hydrogenation yields. • Key atrazine metabolite (DACT) reference for toxicology; listed under EPA CCL 5 & CA Prop 65.

Molecular Formula C3H4ClN5
Molecular Weight 145.55 g/mol
Cat. No. B1259301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaminochlorotriazine
Synonymsdiaminochlorotriazine
Molecular FormulaC3H4ClN5
Molecular Weight145.55 g/mol
Structural Identifiers
SMILESC1(=C(N=NN=C1Cl)N)N
InChIInChI=1S/C3H4ClN5/c4-2-1(5)3(6)8-9-7-2/h(H2,5,9)(H2,6,7,8)
InChIKeyYBGBJEGPLMRYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diaminochlorotriazine Procurement Guide


Diaminochlorotriazine (2,4-diamino-6-chloro-1,3,5-triazine, CAS 3397-62-4) is a heterocyclic triazine derivative substituted with two amino groups and one chloro group . It exhibits a melting point exceeding 320 °C, indicating high thermal stability . This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, and is a primary mammalian metabolite of the herbicide atrazine [1][2].

Why Diaminochlorotriazine Is Irreplaceable


Substituting diaminochlorotriazine with other 2,4-diamino-6-substituted triazines is not straightforward due to significant differences in thermal stability, reactivity, and biological behavior. The chloro substituent imparts a unique combination of high melting point (>320 °C) and distinct metabolic and toxicological profiles compared to its methyl, phenyl, hydroxy, or mercapto analogs [1]. These differences directly impact synthesis yields, purification protocols, and biological outcomes, making generic substitution without rigorous revalidation a high-risk decision in both research and industrial settings.

Diaminochlorotriazine Differentiation Evidence


Exceptional Thermal Stability Advantage

Diaminochlorotriazine exhibits a melting point >320 °C, which is significantly higher than that of its methyl analog 2,4-diamino-6-methyl-1,3,5-triazine (274-276 °C) and its phenyl analog 2,4-diamino-6-phenyl-1,3,5-triazine (219-221 °C) [1]. This difference of over 40°C provides a wider thermal processing window and indicates superior thermal stability.

Thermal analysis Material science Process chemistry

Dopaminergic Cell Effects vs. Atrazine

In a comparative in vitro study using N27 dopaminergic cells, exposure to 300 μM diaminochlorotriazine (DACT) for 48 hours increased the ADP:ATP ratio and moderately disrupted thin neurite outgrowth, whereas atrazine (ATR) at the same concentration increased the percentage of morphologically abnormal undifferentiated cells [1]. DACT did not induce the morphological abnormalities observed with ATR.

Toxicology Neurobiology Environmental health

Non-Linear Metabolic Formation from Atrazine

In freshly isolated rat hepatocytes, the formation of diaminochlorotriazine (DACT) from atrazine showed non-linear behavior, with DACT concentrations peaking at 44 μM atrazine and decreasing at higher incubation concentrations, unlike the other metabolites ETHYL and ISO which showed linear increases [1]. The maximal metabolic rate (Vmax) for atrazine metabolism was estimated at 1.6 μM/min with a KM of 30 μM.

Pharmacokinetics Drug metabolism Toxicology

Scaffold for Grb2-SH2 Inhibitors and NHC Ligands

Diaminochlorotriazine has been utilized as a core scaffold in the synthesis of aryl phosphates targeting the Grb2-SH2 domain, yielding an IC50 in the high micromolar range for a water-soluble derivative [1]. It also serves as a precursor for triazine-based N-heterocyclic carbene (NHC) ligands, which form catalytically active Pd(II) complexes achieving up to 100% conversion in Suzuki reactions and Ru(II) complexes with up to 96% conversion in transfer hydrogenation of ketones [2].

Medicinal chemistry Catalysis Organometallic chemistry

Key Applications for Diaminochlorotriazine


High-Temperature Synthesis and Polymer Processing

Diaminochlorotriazine's high melting point (>320 °C) makes it the preferred choice for reactions requiring elevated temperatures, such as the synthesis of thermostable polymers or high-temperature condensation reactions, where methyl or phenyl analogs would decompose .

Targeted Neurotoxicity and Herbicide Metabolism Studies

Given its distinct effects on dopaminergic cell morphology and energy metabolism compared to atrazine, diaminochlorotriazine is essential for dissecting the specific toxicological contributions of atrazine metabolites in neurological research .

Development of High-Activity NHC-Metal Catalysts

The triazine core of diaminochlorotriazine provides a robust platform for synthesizing N-heterocyclic carbene ligands that yield palladium and ruthenium complexes with near-quantitative catalytic conversions in Suzuki cross-coupling and transfer hydrogenation reactions, respectively .

Pharmaceutical Intermediate for Anti-Parasitic Agents

Diaminochlorotriazine is a critical intermediate in the multi-step synthesis of melarsomine dihydrochloride, an anti-trypanosomal drug, where the chloro substituent enables subsequent nucleophilic substitution to install the arsanilic acid moiety .

Technical Documentation Hub

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